molecular formula C17H16N2O4S2 B2724174 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-65-4

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2724174
CAS No.: 868675-65-4
M. Wt: 376.45
InChI Key: UEGYVKVGFCBTPT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide is an organic compound that features a benzenesulfonyl group, a benzothiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole intermediate using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The benzenesulfonyl group is introduced by reacting the benzothiazole intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-aminopropanoic acid or its derivatives to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzothiazole or benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development and biochemical research.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophile, while the benzothiazole ring may participate in π-π stacking interactions or hydrogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(benzothiazol-2-yl)propanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the methoxy group in 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and biological activity. This unique structural feature may make it more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)10-11-25(21,22)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGYVKVGFCBTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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